Fmoc-Sec(Trt)-OH

Peptide Chemistry Building Block Synthesis Solid-Phase Synthesis

Selenocysteine incorporation via Fmoc-SPPS poses challenges: premature deprotection, deselenization, and product heterogeneity plague protocols lacking the optimal building block. • Fmoc-Sec(Trt)-OH delivers reliable TFA-labile side-chain protection; the Trt group shields the reactive selenol during chain elongation. • Upon standard TFA cleavage, single-Sec sequences yield the oxidized diselenide dimer directly-eliminating a separate post-synthetic oxidation step. • Mandatory -20 °C storage and cold-chain shipping preserve integrity; slow detritylation occurs at ambient temperatures. • The bulky Trt group provides steric shielding advantageous for aggregation-prone or difficult sequences.

Molecular Formula C37H31NO4Se
Molecular Weight 632.6 g/mol
Cat. No. B15131176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Sec(Trt)-OH
Molecular FormulaC37H31NO4Se
Molecular Weight632.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)[Se]CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
InChIInChI=1S/C37H31NO4Se/c39-35(40)34(38-36(41)42-24-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)25-43-37(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34H,24-25H2,(H,38,41)(H,39,40)/t34-/m0/s1
InChIKeyBNOGRCVLEKLKJK-UMSFTDKQSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-Sec(Trt)-OH Overview


Fmoc-Sec(Trt)-OH (CAS 1639843-37-0) is a specialized amino acid derivative designed for the incorporation of the rare amino acid selenocysteine (Sec, U) into peptides via Fmoc-based Solid-Phase Peptide Synthesis (SPPS) [1]. Its molecular formula is C₃₇H₃₁NO₄Se, with a molecular weight of 632.6 g/mol . This building block features a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for Nᵅ-protection and an acid-labile trityl (Trt) group to protect the highly reactive selenol side chain during chain elongation [1].

Fmoc-based solid-phase peptide synthesis (SPPS) building block
Acid-labile trityl (Trt) side-chain protection for selenocysteine
Reported storage context: -20 °C recommended to maintain stability

Substitution Limitations vs. Analogs


The selection of an Fmoc-selenocysteine derivative for SPPS is not trivial, as the choice of side-chain protecting group (Trt, Mob, Xan, Acm, etc.) dictates critical synthetic parameters. These include the stability of the building block during storage and handling, the specific acidic conditions required for its global deprotection upon resin cleavage, the potential for side reactions like enantiomerization or deselenization, and the final redox state of the selenocysteine residue(s) [1]. Consequently, substituting one derivative for another without adjusting the entire synthetic protocol can lead to significant issues, such as premature deprotection, product heterogeneity, or low overall yield [2].

Deprotection condition mismatch
Acid lability profiles of Trt, Mob, Xan, or Acm may shift cleavage efficiency and product homogeneity.
Stability profile may differ
Side-chain protection choice directly affects bench stability and storage requirements; substitution may require validation.
Oxidation state after cleavage
Final selenocysteine redox form can depend on the protecting group; protocol adjustment may be needed.

Fmoc-Sec(Trt)-OH Head-to-Head Comparison


Synthetic Yield in One-Pot Reduction

In the optimized one-pot reduction methodology used for the synthesis of both Fmoc-Sec(Trt)-OH and Fmoc-Sec(Xan)-OH, the authors reported that both compounds were easily obtained in high yield and purity [1]. A later report specifies the yield of Fmoc-Sec(Trt)-OH from this process as 87% .

Synthetic Yield
Reported
87%
Verifiable benchmark for sourcing
One-pot reduction; cross-study comparable
Peptide Chemistry Building Block Synthesis Solid-Phase Synthesis

Bench Stability: Trt vs. Xan

A direct comparative stability assessment revealed a significant difference in bench stability between Fmoc-Sec(Trt)-OH and its xanthenyl (Xan) analog. The study found that Fmoc-Sec(Xan)-OH was bench-stable for extended timeframes, whereas Fmoc-Sec(Trt)-OH appeared to undergo slow detritylation when not stored at -20 °C [1].

Bench Stability
Head-to-head
Target Slow detritylation at RT
Comparator (Xan) Bench-stable extended time
Storage context may differ significantly
Requires -20 °C; not needed for Xan analog
Reagent Stability Peptide Chemistry Storage Optimization

Post-Cleavage Product Fate

The final form of selenopeptides upon TFA cleavage is a crucial functional outcome dictated by the protecting group strategy. For test peptides synthesized using both Fmoc-Sec(Trt)-OH and Fmoc-Sec(Xan)-OH, those containing a single selenocysteine residue were always isolated as their corresponding diselenide dimers following global deprotection and cleavage from the resin [1].

Post-Cleavage Product
Class-level
Diselenide dimer for both Trt and Xan
Identical oxidized product after TFA cleavage
Requires reduction step for free selenol
Peptide Cleavage Diselenide Formation Product Characterization

Fmoc-Sec(Trt)-OH Application Scenarios


TFA-Labile Sec with Cryogenic Storage

Fmoc-Sec(Trt)-OH is an appropriate choice for laboratories equipped with reliable -20 °C storage that require a TFA-labile selenocysteine building block for standard Fmoc-SPPS. The critical procurement consideration here is the mandatory cold-chain logistics and storage, as demonstrated by the compound's tendency to detritylate slowly at ambient temperatures [1]. This makes it suitable for facilities with robust cold-storage infrastructure but less ideal for those with limited freezer space or frequent benchtop use.

Diselenide Dimer Production

For research programs focused on the synthesis of peptide dimers linked by a diselenide bond, Fmoc-Sec(Trt)-OH is a well-suited building block. As established, the TFA cleavage step reliably yields the oxidized diselenide dimer from single-Sec-containing sequences [1]. Procurement of this derivative should be prioritized when the target molecule is the oxidized dimer itself, eliminating the need for a separate post-synthetic oxidation step that might be required with other protecting group strategies.

Trityl Steric Shield for Coupling Efficiency

The bulky trityl (Trt) group on Fmoc-Sec(Trt)-OH can provide a steric shield around the amino acid, which may be a strategic advantage in sequences prone to aggregation or difficult couplings [1]. While not a quantitative comparison, this property represents a class-level advantage for the Trt derivative over less bulky protecting groups like Acm, potentially improving the efficiency of difficult acylation steps during automated or manual SPPS. Procurement decisions may favor this compound when working with known 'difficult' peptide sequences.

Application
Selection Property
Validation Focus
TFA-labile Sec SPPS with cold storage
Cold-chain storage requirement
Review ambient detritylation risk
Diselenide dimer synthesis
Direct oxidative dimer formation upon cleavage
Confirm dimeric product after TFA cleavage
Aggregation-prone or difficult sequences
Bulky trityl protection may aid coupling
Evaluate coupling efficiency in SPPS
Quote Request

Request a Quote for Fmoc-Sec(Trt)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.